Cas no 852706-21-9 (3-Ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)but-2-enenitrile)

3-Ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)but-2-enenitrile is a specialized organic compound featuring a thiazole core substituted with a phenyl group and an ethoxybutenenitrile moiety. This structure imparts unique reactivity, making it valuable as an intermediate in synthetic organic chemistry, particularly in the development of heterocyclic compounds. Its conjugated system and electron-withdrawing nitrile group enhance its utility in cyclization and condensation reactions. The compound’s well-defined molecular architecture allows for precise modifications, facilitating its use in pharmaceuticals, agrochemicals, and materials science. High purity and stability under standard conditions ensure consistent performance in research and industrial applications.
3-Ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)but-2-enenitrile structure
852706-21-9 structure
Product name:3-Ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)but-2-enenitrile
CAS No:852706-21-9
MF:C15H14N2OS
Molecular Weight:270.349462032318
CID:5700324
PubChem ID:6235476

3-Ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)but-2-enenitrile 化学的及び物理的性質

名前と識別子

    • 3-ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)but-2-enenitrile
    • 2-Thiazoleacetonitrile, α-(1-ethoxyethylidene)-4-phenyl-
    • (2E)-3-ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)but-2-enenitrile
    • EN300-12969
    • SR-01000067610-1
    • (E)-3-ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)but-2-enenitrile
    • Z85928755
    • 852706-21-9
    • SR-01000067610
    • 3-Ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)but-2-enenitrile
    • インチ: 1S/C15H14N2OS/c1-3-18-11(2)13(9-16)15-17-14(10-19-15)12-7-5-4-6-8-12/h4-8,10H,3H2,1-2H3/b13-11+
    • InChIKey: ZAJATULHJHVFFM-ACCUITESSA-N
    • SMILES: S1C=C(C2C=CC=CC=2)N=C1/C(/C#N)=C(\C)/OCC

計算された属性

  • 精确分子量: 270.08268425g/mol
  • 同位素质量: 270.08268425g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 379
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 74.2Ų
  • XLogP3: 3.3

じっけんとくせい

  • 密度みつど: 1.2±0.1 g/cm3
  • ゆうかいてん: NA
  • Boiling Point: 458.5±55.0 °C at 760 mmHg
  • じょうきあつ: 0.0±1.1 mmHg at 25°C
  • 酸度系数(pKa): -1.35±0.10(Predicted)

3-Ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)but-2-enenitrile Security Information

3-Ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)but-2-enenitrile Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
E677823-50mg
3-Ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)but-2-enenitrile
852706-21-9
50mg
$ 95.00 2022-06-05
TRC
E677823-25mg
3-Ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)but-2-enenitrile
852706-21-9
25mg
$ 50.00 2022-06-05
Enamine
EN300-12969-1.0g
3-ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)but-2-enenitrile
852706-21-9 95%
1.0g
$371.0 2023-02-09
Enamine
EN300-12969-5.0g
3-ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)but-2-enenitrile
852706-21-9 95%
5.0g
$1074.0 2023-02-09
Aaron
AR019OW6-1g
3-ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)but-2-enenitrile
852706-21-9 95%
1g
$536.00 2025-02-10
1PlusChem
1P019ONU-50mg
3-ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)but-2-enenitrile
852706-21-9 95%
50mg
$140.00 2024-04-21
A2B Chem LLC
AV30682-5g
3-ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)but-2-enenitrile
852706-21-9 95%
5g
$1167.00 2024-04-19
Aaron
AR019OW6-250mg
3-ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)but-2-enenitrile
852706-21-9 95%
250mg
$221.00 2025-02-10
Enamine
EN300-12969-250mg
3-ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)but-2-enenitrile
852706-21-9 95.0%
250mg
$142.0 2023-09-30
A2B Chem LLC
AV30682-50mg
3-ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)but-2-enenitrile
852706-21-9 95%
50mg
$105.00 2024-04-19

3-Ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)but-2-enenitrile 関連文献

3-Ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)but-2-enenitrileに関する追加情報

3-Ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)but-2-enenitrile: A Comprehensive Overview

3-Ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)but-2-enenitrile is a compound with the CAS registry number 852706-21-9. This molecule is of significant interest in the fields of organic chemistry and materials science due to its unique structural features and potential applications. The compound's structure consists of a thiazole ring, an ethoxy group, and a nitrile moiety, which collectively contribute to its distinctive chemical properties.

The thiazole ring, a key structural component of 3-Ethoxy-2-(4-phenyl..., is a five-membered heterocyclic compound containing sulfur and nitrogen atoms. This ring system is known for its stability and ability to participate in various chemical reactions. Recent studies have highlighted the potential of thiazole-containing compounds in drug discovery and as building blocks for advanced materials. For instance, researchers have explored the use of thiazole derivatives in the development of novel antibiotics and anti-inflammatory agents.

The ethoxy group attached to the molecule plays a crucial role in modulating the compound's reactivity and solubility. Ethoxy groups are commonly used in organic synthesis to enhance the stability of intermediates or to facilitate subsequent reactions. In the case of 3-Ethoxy..., this group contributes to the molecule's ability to undergo nucleophilic substitution reactions, making it a valuable precursor in synthetic chemistry.

The nitrile moiety present in 3-Ethoxy... adds another layer of functionality to the molecule. Nitriles are versatile functional groups that can be converted into a wide range of other functional groups, such as amides, esters, and carboxylic acids. This versatility makes 3-Ethoxy... an attractive candidate for use in multistep synthesis protocols.

Recent advancements in computational chemistry have enabled researchers to predict the electronic properties and reactivity of 3-Ethoxy... with unprecedented accuracy. By employing density functional theory (DFT) calculations, scientists have gained insights into the molecule's electronic structure and its potential for participation in various chemical transformations. These findings have paved the way for new applications in catalysis and materials science.

In terms of synthesis, 3-Ethoxy... can be prepared via a variety of methods, including nucleophilic aromatic substitution and coupling reactions. The choice of synthetic route depends on the availability of starting materials and the desired scale of production. Researchers have also explored green chemistry approaches to synthesize this compound, with a focus on minimizing waste and reducing environmental impact.

The biological activity of 3-Ethoxy... has been a topic of recent investigation. Studies have shown that this compound exhibits moderate anti-proliferative activity against certain cancer cell lines. While further research is needed to fully understand its mechanism of action, these findings suggest that 3-Ethoxy... could serve as a lead compound for drug development.

In conclusion, 3-Ethoxy... is a versatile compound with a rich structural framework that lends itself to diverse applications. Its unique combination of functional groups makes it an invaluable tool in organic synthesis and materials science. As research continues to uncover new properties and uses for this compound, its significance in both academic and industrial settings is likely to grow.

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